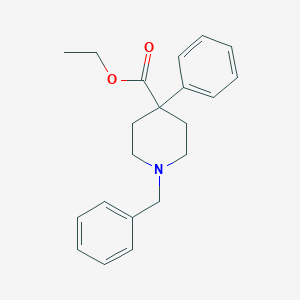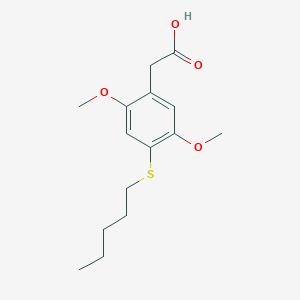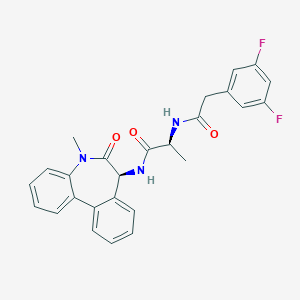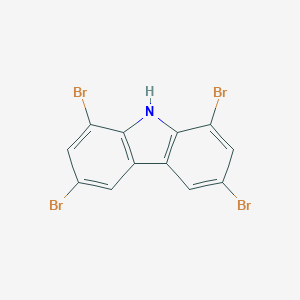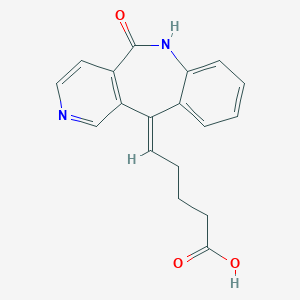![molecular formula C9H9NO B142686 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline CAS No. 130536-45-7](/img/structure/B142686.png)
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxirenoquinolines and is known for its unique chemical structure and properties. In
作用機序
The mechanism of action of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is not fully understood. However, studies have shown that this compound acts on various molecular targets, including protein kinases, enzymes, and receptors. It has been suggested that the anti-cancer properties of this compound may be due to its ability to inhibit cell proliferation and induce cell death.
Biochemical and Physiological Effects:
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases. It has also been shown to modulate the activity of various receptors, including the NMDA receptor and the adenosine A1 receptor. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline. One area of research is the development of novel synthetic methods that can produce this compound more efficiently. Another area of research is the identification of the molecular targets and mechanisms of action of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of various diseases.
合成法
The synthesis of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an arylamine and an aldehyde in the presence of an acid catalyst to form a tetrahydro-β-carboline intermediate. This intermediate is then oxidized to form the final product, 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline. Other methods for synthesizing this compound include the use of palladium-catalyzed reactions and the use of enzymes.
科学的研究の応用
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has been the subject of extensive research due to its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
130536-45-7 |
|---|---|
製品名 |
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline |
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
1a,2,3,7b-tetrahydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-2,5,8-9H,3-4H2 |
InChIキー |
UERUOXROMVBEBV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=N2)C3C1O3 |
正規SMILES |
C1CC2=C(C=CC=N2)C3C1O3 |
同義語 |
5,6-EPOXY5,6,7,8-TETRAHYDROQUINOLINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



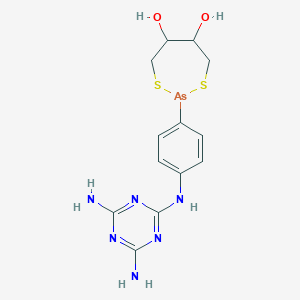
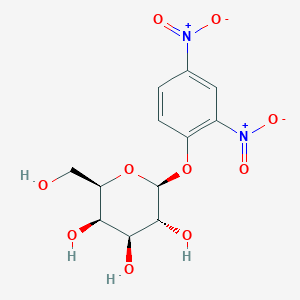

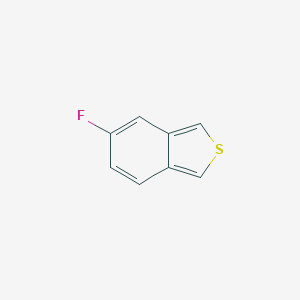
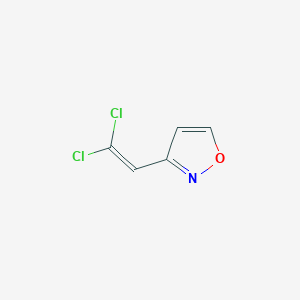

![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)
